Product packaging for 8-Bromospiro[4.5]decane(Cat. No.:CAS No. 1602918-79-5)

8-Bromospiro[4.5]decane

Cat. No.: B3001000
CAS No.: 1602918-79-5
M. Wt: 217.15
InChI Key: HANPPERVQTXBFL-UHFFFAOYSA-N
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Description

Foundational Concepts of Spirocyclic Chemical Architectures

Spiro compounds are characterized by a central atom, known as the spiro atom, which is a part of two distinct rings. wikipedia.org This structural feature distinguishes them from fused or bridged ring systems. The spiro[4.5]decane scaffold consists of a five-membered cyclopentane (B165970) ring and a six-membered cyclohexane (B81311) ring sharing a common carbon atom. acs.org This arrangement introduces a degree of conformational rigidity and a specific spatial orientation of substituents, which can be leveraged in the design of highly selective molecules.

The nomenclature of spiro compounds, such as spiro[4.5]decane, indicates the number of carbon atoms in each ring connected to the central spiro atom, excluding the spiro atom itself. The numbering of the atoms in the ring system begins in the smaller ring, proceeds around it, then to the spiro atom, and finally around the larger ring. wikipedia.org

Significance of Spiro[4.5]decane Frameworks in Contemporary Chemical Research

The spiro[4.5]decane framework is a prevalent motif in numerous natural products and biologically active molecules. mdpi.com Its rigid structure allows for precise positioning of functional groups in three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors. This has led to the exploration of spiro[4.5]decane derivatives in drug discovery, with some exhibiting potential as antimicrobial, anti-inflammatory, and anticancer agents. smolecule.com

In materials science, the unique geometry of spiro[4.5]decane systems can be exploited to create novel materials with specific optical or electronic properties. smolecule.com The synthesis of functionalized spiro[4.5]decanes is an active area of research, with various methods being developed to achieve high stereoselectivity and efficiency. mdpi.comtandfonline.com These methods include transition-metal-catalyzed reactions, C-H activation-initiated spiroannulation, and cascade reactions. rsc.orgacs.org

Strategic Importance of Brominated Spiro[4.5]decane Derivatives as Research Probes

The introduction of a bromine atom onto the spiro[4.5]decane skeleton, as in 8-Bromospiro[4.5]decane, provides a versatile handle for further chemical modifications. Brominated organic compounds are valuable as research probes due to the unique properties of the bromine atom. nih.gov

The carbon-bromine bond can participate in a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the facile introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for screening and optimization in drug discovery and materials science. The bromine atom can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of molecular structures.

Furthermore, brominated compounds can be used as probes to study biological processes. beilstein-journals.org For instance, they can be designed to interact with specific enzymes or receptors, and their presence can be detected through various analytical techniques. nih.gov The study of brominated organic compounds in biological systems also sheds light on their natural occurrence and metabolic pathways. researchgate.netresearchgate.net

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC10H17Br217.15Brominated spirocyclic compound, versatile synthetic intermediate. bldpharm.com
Spiro[4.5]decaneC10H18138.25Parent spirocyclic hydrocarbon scaffold.
This compound-7,9-dioneC10H13BrO2245.11Dicarbonyl derivative, potential for further functionalization. nih.gov
1,4-Dioxaspiro[4.5]decaneC8H14O2142.19Heterocyclic spiro compound, used as a protecting group. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17Br B3001000 8-Bromospiro[4.5]decane CAS No. 1602918-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromospiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPPERVQTXBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms in 8 Bromospiro 4.5 Decane Synthesis and Transformations

Mechanistic Insights into Spirocyclic Ring Formation

The construction of the spiro[4.5]decane core is a pivotal step that can be achieved through several mechanistic routes, including catalytic, radical, and ionic pathways. Each approach offers distinct advantages in terms of substrate scope and stereocontrol.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for asymmetric synthesis. researchgate.net In the context of forming spirocyclic structures, CPAs can facilitate enantioselective cyclizations by creating a well-defined chiral environment. A proposed mechanism for the formation of a spiro[4.5]decane precursor often involves the activation of a carbonyl or imine group on a pre-assembled cyclohexane (B81311) derivative, followed by an intramolecular cyclization.

The catalytic cycle is believed to proceed through a bifunctional activation mode. The acidic proton of the phosphoric acid protonates the electrophile (e.g., a ketone), enhancing its reactivity. Simultaneously, the phosphoryl oxygen acts as a Lewis base, organizing the nucleophilic component (e.g., an enol or an indole) through hydrogen bonding. This dual activation within the chiral pocket of the catalyst directs the stereochemical outcome of the ring-closing step. researchgate.net While direct application to 8-Bromospiro[4.5]decane synthesis is specific, the principle is demonstrated in the synthesis of various spiro aminals and spiroketals. nih.gov The catalyst can effectively override the inherent thermodynamic preferences of the molecule to yield non-thermodynamic products with high selectivity. nih.gov

Table 1: Representative Performance of Chiral Phosphoric Acid (CPA) Catalysis in Analogous Spirocyclization Reactions

Catalyst Type Substrate Type Product Yield (%) Enantiomeric Excess (ee %) Source
(R)-TRIP 2-(1H-indolyl)anilines and isatins Spiro aminals 71-91 89-94 dntb.gov.ua
BINOL-derived CPA Hydroxy-dihydropyranones Spiroketals High High nih.gov

This table illustrates the effectiveness of chiral acid catalysis in related systems, suggesting a viable pathway for the asymmetric synthesis of spiro[4.5]decane derivatives.

Radical cyclizations provide a powerful method for forming carbocyclic and heterocyclic ring systems, including spirocycles. These reactions often proceed via single electron transfer (SET) processes, where an electron is transferred to or from a substrate to generate a radical ion. iitm.ac.in Transition metals are common mediators in these transformations, promoting radical reactions through either oxidative or reductive pathways. iitm.ac.in

A plausible radical pathway to the spiro[4.5]decane skeleton could involve the intramolecular cyclization of a suitably functionalized cyclohexyl derivative bearing a radical precursor. For instance, a SET process could generate a radical on a side chain, which then attacks a double bond on the cyclohexane ring to forge the new five-membered ring. The process can be broken down into three key stages:

Initiation: Generation of the initial radical, often through the action of a chemical initiator or a transition metal complex.

Propagation: The key cyclization step where the radical attacks an intramolecular π-system, forming the spirocyclic ring and a new radical center. This new radical then propagates the chain.

Termination: Consumption of radicals through dimerization or other pathways, ending the chain reaction.

Recent research has also highlighted the utility of spiro-conjugation in facilitating intramolecular electron transfer, indicating that the spirocyclic framework itself can play a role in mediating electronic processes once formed. chemrxiv.org

Ionic addition reactions are a classic method for constructing rings and introducing functionality simultaneously. The reaction of N-bromoacetamide (NBA) with olefins, for example, can lead to the formation of brominated cyclic systems. Mechanistic studies suggest that this reaction can occur in two stages: a free-radical reaction of NBA with itself to generate N,N-dibromoacetamide (NDBA), followed by the ionic addition of NDBA to the double bond. researchgate.net

For the synthesis of this compound, a hypothetical ionic mechanism could involve a precursor like 4-allyl-1-vinylcyclohexene. The addition of an electrophilic bromine source (such as Br₂) across one of the double bonds would form a cyclic bromonium ion intermediate. This intermediate is then susceptible to intramolecular attack by the second double bond. This nucleophilic attack closes the second ring, forming the spiro[4.5]decane skeleton and leaving a carbocation, which is subsequently quenched by a bromide ion. The formation of the bromonium ion and the subsequent intramolecular attack are key steps that define the stereochemistry of the resulting spirocycle. youtube.com

Mechanisms of Bromine Functionality Introduction and Derivatization

The bromine atom at the C8 position of the spiro[4.5]decane skeleton is a versatile functional handle for further molecular elaboration. Its reactivity is primarily dictated by nucleophilic substitution and elimination reactions.

The secondary bromine atom in this compound is a good leaving group, making the C8 position susceptible to nucleophilic attack. The mechanism of substitution can be either concerted (Sₙ2) or stepwise (Sₙ1).

Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) pathway would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the C8 center. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate is dependent on the concentration of both the substrate and the nucleophile.

Sₙ1 Mechanism: A unimolecular (Sₙ1) pathway would proceed through a carbocation intermediate formed by the departure of the bromide ion. This pathway is favored for substrates that can form stable carbocations and is promoted by polar protic solvents. The resulting carbocation is planar, meaning the incoming nucleophile can attack from either face, leading to a racemic or diastereomeric mixture of products.

While nucleophilic substitution at carbon is well-understood, related studies on heteroatoms show that distinguishing between concerted and stepwise mechanisms can be complex and often requires computational methods like density functional theory (DFT). mdpi.com The choice between Sₙ1 and Sₙ2 at the C8 position will be influenced by steric hindrance around the reaction center and the stability of the potential secondary carbocation.

Table 2: Plausible Nucleophilic Substitution Reactions at the C8 Position

Nucleophile (Nu⁻) Reagent Example Expected Product Likely Mechanism
Hydroxide NaOH Spiro[4.5]decan-8-ol Sₙ2/E2
Cyanide NaCN 8-Cyanospiro[4.5]decane Sₙ2
Azide NaN₃ 8-Azidospiro[4.5]decane Sₙ2
Thiolate NaSH Spiro[4.5]decane-8-thiol Sₙ2

In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. The primary mechanism for this transformation is the bimolecular elimination (E2) pathway.

E2 Mechanism: This concerted mechanism requires an anti-periplanar arrangement between a proton on an adjacent carbon (C7 or C9) and the leaving group (bromine). A strong, sterically hindered base (e.g., potassium tert-butoxide) abstracts the proton, simultaneously initiating the formation of the C=C double bond and the departure of the bromide ion. The regiochemical outcome (Zaitsev's vs. Hofmann's product) depends on the nature of the base and the steric environment around the abstractable protons.

Under conditions that favor an Sₙ1 reaction (e.g., heating in a polar protic solvent), a unimolecular elimination (E1) can also occur, proceeding through the same carbocation intermediate. Once formed, this carbocation can also be a precursor to molecular rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before elimination or substitution occurs. However, significant rearrangements of the spiro[4.5]decane framework would likely require high energy conditions or specific catalytic activation.

Theoretical and Computational Approaches to 8 Bromospiro 4.5 Decane Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These methods, had they been applied to 8-Bromospiro[4.5]decane, would offer a detailed picture of its electronic landscape and reactivity.

Advanced Molecular Modeling and Simulation

Beyond static electronic properties, computational modeling can explore the dynamic nature of molecules and predict their spectroscopic signatures.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR/Raman)A significant application of computational chemistry is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it would be possible to predict the ¹H and ¹³C NMR spectra of this compound. Similarly, by calculating its vibrational frequencies, the infrared (IR) and Raman spectra could be simulated. These predicted spectra would be invaluable for interpreting experimental data and confirming the structure of the molecule.

While the theoretical frameworks and computational tools to perform these in-depth analyses of this compound are readily available, the scientific community has yet to publish research specifically focused on this compound. As such, the detailed electronic structure, reactivity, conformational preferences, and predicted spectroscopic data for this compound remain an open area for future investigation.

Advanced Research Applications of Brominated Spiro 4.5 Decane Compounds in Chemical Sciences

Role as Versatile Synthetic Intermediates and Enabling Building Blocks

Brominated spiro[4.5]decane derivatives serve as pivotal intermediates in organic synthesis, offering a gateway to a diverse array of more complex molecular architectures. The carbon-bromine bond, with its inherent reactivity, can be readily transformed through various classical and modern synthetic methodologies. This versatility allows chemists to introduce a wide range of functional groups and construct intricate carbocyclic and heterocyclic systems.

One of the primary applications of these compounds is in cross-coupling reactions. For instance, the bromine atom can participate in well-established palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular frameworks. While specific examples detailing the extensive use of 8-Bromospiro[4.5]decane in these reactions are not widespread in the literature, the reactivity of the C-Br bond is a fundamental principle in organic synthesis, suggesting its high potential in this regard.

Furthermore, brominated spiro[4.5]decanes can be utilized in nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. This allows for the introduction of various nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the synthesis of a broad spectrum of functionalized spiro[4.5]decane derivatives. These derivatives can then be further elaborated into target molecules with specific biological or material properties.

The spirocyclic nature of the scaffold imparts a unique three-dimensional geometry, which can be exploited to control stereochemistry in subsequent reactions. The rigid conformation of the spiro[4.5]decane system can influence the facial selectivity of reactions on adjacent functional groups, making these brominated compounds valuable as chiral building blocks in stereoselective synthesis.

Development of Chiral Ligands in Asymmetric Catalysis

The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a central theme in modern chemistry, with asymmetric catalysis playing a crucial role. The design and synthesis of novel chiral ligands are paramount to the advancement of this field. The spiro[4.5]decane skeleton has been recognized as a promising scaffold for the construction of chiral ligands due to its rigid and well-defined three-dimensional structure. Computational studies have suggested that the spiro[4.5]decane skeleton is a highly suitable design for creating an effective chiral environment. nih.gov

Brominated spiro[4.5]decanes can serve as key precursors in the synthesis of such chiral ligands. The bromine atom provides a convenient attachment point for phosphine, amine, or other coordinating groups that are essential for metal binding in a catalyst. Through resolution of racemic brominated intermediates or by employing asymmetric synthesis strategies, enantiomerically pure bromospiro[4.5]decanes can be obtained. These can then be converted into chiral ligands where the stereochemistry of the spirocyclic backbone is translated to the catalytic center, influencing the stereochemical outcome of the catalyzed reaction.

For example, a chiral phosphine ligand could be synthesized by reacting an enantiomerically pure bromospiro[4.5]decane with a phosphinating agent. The resulting ligand, when complexed with a transition metal such as rhodium, palladium, or iridium, could be employed in asymmetric hydrogenations, allylic alkylations, or cross-coupling reactions. The steric bulk and conformational rigidity of the spiro[4.s]decane framework would create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity. While specific, widely-cited examples of chiral ligands derived directly from this compound are limited in the literature, the underlying principles of chiral ligand design strongly support the potential of this class of compounds.

Research into Functional Organic Materials

The unique structural and electronic properties of spirocyclic compounds have made them attractive candidates for the development of novel functional organic materials. The spiro[4.5]decane core, with its inherent three-dimensionality, can disrupt intermolecular packing and prevent crystallization in the solid state, a desirable property for amorphous materials used in electronic devices.

Optoelectronic Applications (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent area where the molecular architecture of organic materials plays a critical role in device performance. The introduction of bulky, non-planar spirocyclic units into the molecular structure of materials for OLEDs can enhance their thermal and morphological stability, leading to longer device lifetimes.

Brominated spiro[4.5]decane compounds can be valuable building blocks for the synthesis of materials for various layers within an OLED device, including the hole transport layer (HTL), emitting layer (EML), and electron transport layer (ETL). The bromine atom can be utilized as a synthetic handle to attach chromophoric or charge-transporting moieties to the spiro[4.5]decane scaffold through cross-coupling reactions. This modular approach allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

For instance, by coupling a brominated spiro[4.5]decane with an electron-rich aromatic amine, a potential hole-transporting material could be synthesized. The spirocyclic core would help to maintain an amorphous glassy state, which is crucial for efficient charge transport and device stability. Similarly, attaching fluorescent or phosphorescent emitters to the spiro[4.5]decane framework could lead to the development of novel emissive materials with improved quantum efficiencies and color purity. While the direct application of this compound in commercial OLEDs is not yet established, the foundational research into spiro-functionalized materials suggests a promising future for this class of compounds.

Exploration in Agrochemical Research and Development

The discovery and development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is an ongoing challenge. The structural diversity of organic molecules is a key driver in the search for new active ingredients. Spirocyclic structures are of interest in agrochemical research due to their unique three-dimensional shapes, which can lead to novel modes of action and interactions with biological targets.

The presence of a bromine atom in a spiro[4.5]decane derivative can significantly influence its biological activity. Halogen atoms are known to modulate the lipophilicity, metabolic stability, and binding affinity of molecules to their target proteins. Therefore, brominated spiro[4.5]decanes represent a class of compounds with potential for the development of new insecticides, herbicides, or fungicides.

While publically available research specifically detailing the use of this compound in agrochemical development is limited, the general strategy of incorporating halogenated spirocyclic scaffolds into screening libraries for lead discovery is a valid approach in the agrochemical industry. The synthesis of a library of derivatives from a brominated spiro[4.5]decane intermediate would allow for the systematic exploration of the structure-activity relationships and the identification of compounds with desirable agrochemical properties.

Applications in Chemical Biology Research for Target-Specific Ligand Development

Chemical biology relies on the use of small molecules to probe and modulate biological processes. The development of potent and selective ligands for specific biological targets, such as receptors and enzymes, is a cornerstone of this field. The spiro[4.5]decane scaffold has been incorporated into a number of biologically active compounds, and its rigid conformation can be advantageous for achieving high binding affinity and selectivity.

Derivatives of 1,4-dioxa-spiro[4.5]decane have been investigated as ligands for various receptors, including serotonin (5-HT1A) and alpha-1 adrenergic receptors. nih.gov These studies highlight the utility of the spiro[4.5]decane framework in the design of molecules that can interact with specific protein binding sites.

Q & A

Q. What are the recommended storage and handling protocols for 8-Bromospiro[4.5]decane to ensure chemical stability?

Methodological Answer:

  • Storage Conditions : Store in a dry, ventilated area in tightly sealed containers to prevent moisture absorption and oxidative degradation. Avoid incompatible materials (e.g., strong oxidizing agents) .
  • Handling : Use flame-resistant, anti-static lab coats, nitrile gloves, and chemical safety goggles. Ensure local exhaust ventilation to minimize vapor inhalation .
  • Decomposition Risks : Under fire conditions, hazardous decomposition products include carbon monoxide and hydrogen halides; use dry chemical extinguishers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure and bromine substitution pattern. Compare chemical shifts with analogous spiro compounds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and bromine isotopic patterns (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • Purity Assessment : Pair HPLC with UV detection (λ = 210–280 nm) and GC-MS to detect impurities. Report retention times and column conditions for reproducibility .

Q. How can researchers validate the synthetic yield and purity of this compound?

Methodological Answer:

  • Gravimetric Analysis : Calculate yield by comparing the mass of the isolated product to theoretical values.
  • Titration : Use halogen-specific titration (e.g., Volhard method) to quantify unreacted bromine .
  • Cross-Validation : Combine melting point analysis, NMR, and elemental analysis (C, H, Br) to confirm purity .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be systematically resolved?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., catalyst loading, solvent polarity, temperature) to isolate variables. Document deviations in supplementary materials .
  • Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates. Compare rate constants under varying conditions .
  • Theoretical Modeling : Apply density functional theory (DFT) to predict transition states and steric effects influencing reactivity. Validate with experimental data .

Q. What computational strategies are optimal for modeling the electronic and steric effects of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) basis sets to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare with X-ray crystallography data if available .
  • Molecular Dynamics (MD) : Simulate solvent interactions and ligand-substrate docking to predict regioselectivity in catalysis .
  • Benchmarking : Validate computational results against experimental kinetic data (e.g., Hammett plots) to refine models .

Q. What methodologies can optimize the enantioselective synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Screen chiral phosphine ligands (e.g., BINAP) in asymmetric Suzuki-Miyaura couplings. Use circular dichroism (CD) to monitor enantiomeric excess .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance stereochemical control. Correlate solvent dielectric constants with ee values .
  • Crystallography : Resolve crystal structures of intermediates to identify chiral induction pathways .

Q. How should researchers design experiments to investigate the environmental fate of this compound?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301B guidelines to assess aerobic degradation in soil/water systems. Quantify bromide ions via ion chromatography .
  • Ecotoxicology : Perform acute toxicity assays on Daphnia magna or Vibrio fischeri to estimate LC50_{50} values. Compare with structural analogs .
  • Leaching Potential : Conduct column chromatography experiments to measure soil adsorption coefficients (KdK_d) .

Methodological Tools & Frameworks

  • Data Analysis : Apply multivariate statistics (PCA, ANOVA) to resolve spectral or reactivity datasets .
  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in spirocyclic chemistry .
  • Ethical Compliance : Document disposal protocols for brominated waste via licensed facilities to meet REACH regulations .

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